![molecular formula C19H10F3N3O4S2 B2669793 2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide CAS No. 361166-65-6](/img/structure/B2669793.png)
2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, in the molecule of a related compound, the phthalimide fragments were almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and made a dihedral angle of 53.64 (3)° . Another study reported that the three-dimensional network of a related compound involved strong N—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions .Scientific Research Applications
Anticonvulsant Properties
Research has explored the synthesis and evaluation of indoline derivatives, including similar compounds, for anticonvulsant activities. These studies involved testing in animal models such as mice, assessing effectiveness against seizures using methods like maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests. The compounds demonstrated promising anticonvulsant activities, suggesting potential use in treating epilepsy or other seizure-related disorders (Nath et al., 2021).
Anti-Inflammatory Agents
A series of novel derivatives were synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The studies included the examination of the compounds' interactions with proteins like human serum albumin (HSA) through molecular docking studies. These compounds exhibited significant anti-inflammatory activity, indicating potential for developing new anti-inflammatory drugs (Nikalje et al., 2015).
Optoelectronic Properties
Investigations into the optoelectronic properties of thiazole-based polythiophenes, which are related to the structure of the compound , revealed interesting applications in electronic materials. The studies focused on the synthesis and characterization of monomers and conducting polymers, assessing properties like optical band gaps and switching times, which are crucial for electronic and optoelectronic devices (Camurlu & Guven, 2015).
Antitumor Activities
Research on derivatives of similar compounds has shown potential antitumor activities. These compounds were tested in vitro against various human tumor cell lines, and some demonstrated considerable anticancer activity. This suggests potential for developing new anticancer drugs based on these molecular structures (Yurttaş et al., 2015).
Antimicrobial Evaluation
Studies have been conducted on the synthesis and antimicrobial evaluation of novel derivatives, assessing their efficacy against different bacterial and fungal strains. These compounds displayed promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F3N3O4S2/c20-19(21,22)15(27)14-13(11-6-3-7-30-11)24-18(31-14)23-12(26)8-25-16(28)9-4-1-2-5-10(9)17(25)29/h1-7H,8H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHPOKYOUEOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

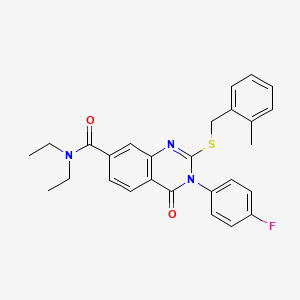
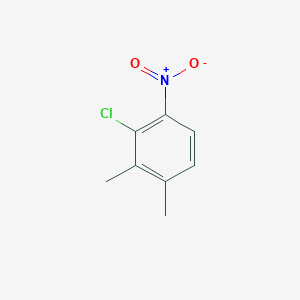
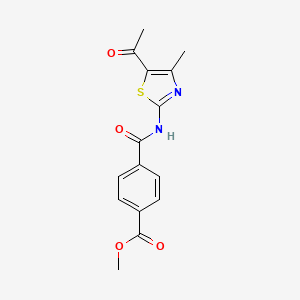
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)
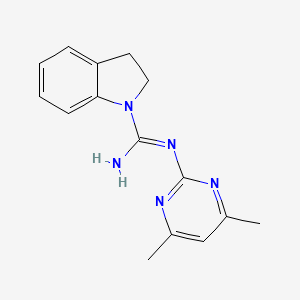
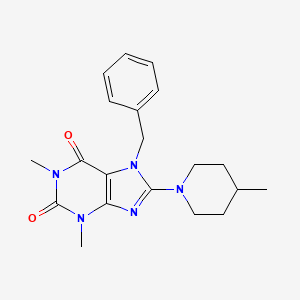
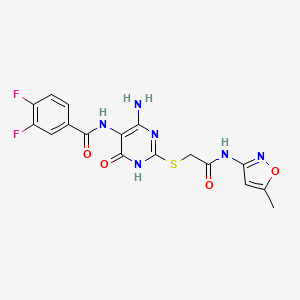

![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)
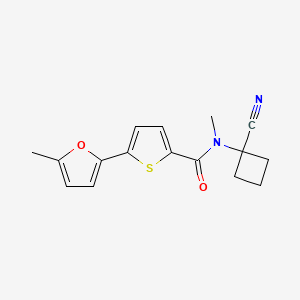
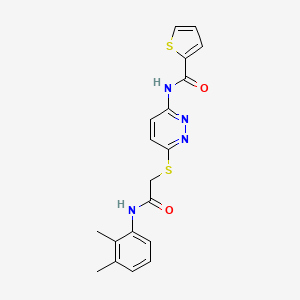


![3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid](/img/structure/B2669733.png)